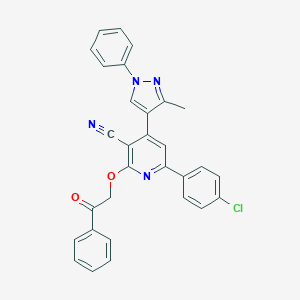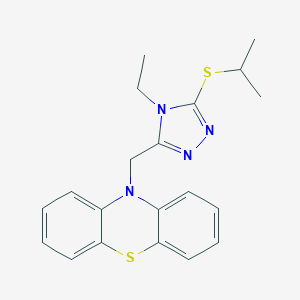![molecular formula C20H17ClN6S B292922 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine, also known as ACTA, is a novel compound that has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network, which ultimately leads to cell death.
Biochemical and Physiological Effects
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, increasing the production of cytokines and stimulating the proliferation of lymphocytes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potency and specificity. It has been shown to exhibit cytotoxic activity against cancer cells at low concentrations, while having little to no effect on normal cells. However, one limitation of using 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is its solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine. One area of interest is the development of more efficient synthesis methods that can yield larger quantities of the compound. Another area of interest is the investigation of the potential use of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanism of action of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine and its potential applications in other areas of scientific research.
Synthesis Methods
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine can be synthesized using a three-step process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The resulting compound is then reacted with allyl mercaptan to form 4-chlorobenzyl allyl sulfide. Finally, the reaction of 4-chlorobenzyl allyl sulfide with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and triethyl orthoformate yields 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine.
Scientific Research Applications
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have potential use in scientific research, particularly in the field of cancer treatment. Studies have demonstrated that 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine exhibits cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis.
properties
Molecular Formula |
C20H17ClN6S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C20H17ClN6S/c1-2-12-28-20-25-24-19(26(20)15-10-8-14(21)9-11-15)17-13-23-27(18(17)22)16-6-4-3-5-7-16/h2-11,13H,1,12,22H2 |
InChI Key |
KRYFAXZIRVDURW-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)


![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)

![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)